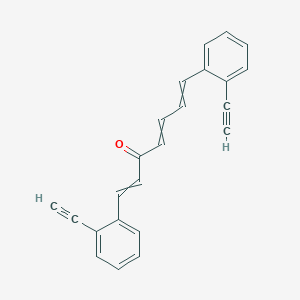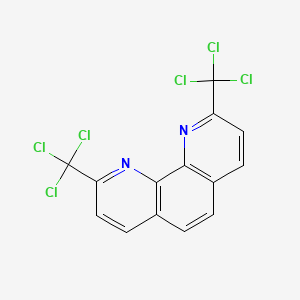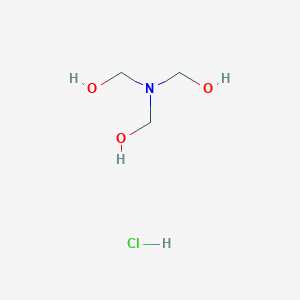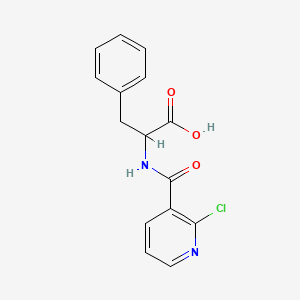
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a heptatrienone backbone with ethynylphenyl groups attached at the 1 and 7 positions, making it an interesting subject for studies in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptatrienone Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive functional groups.
Wirkmechanismus
The mechanism by which 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one exerts its effects depends on its specific application. In general, the compound’s ethynyl and phenyl groups allow it to participate in various chemical reactions and interactions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The conjugated system of the compound also enables it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:
1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one: Another derivative with potential pharmacological applications.
Uniqueness
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, such as curcumin, which lack these reactive ethynyl groups and thus have different chemical and biological properties.
Eigenschaften
CAS-Nummer |
78072-27-2 |
|---|---|
Molekularformel |
C23H16O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1,7-bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H16O/c1-3-19-11-5-7-13-21(19)14-9-10-16-23(24)18-17-22-15-8-6-12-20(22)4-2/h1-2,5-18H |
InChI-Schlüssel |
UXNWVQWJMUWNFW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C=CC=CC(=O)C=CC2=CC=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)
![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)



